Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and 4-cyanophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted piperidine derivatives. These products are often intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Another piperidine derivative with similar synthetic routes and applications.
Ethyl 4-piperidinecarboxylate hydrochloride: Shares structural similarities and is used in similar chemical reactions.
Uniqueness
Ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the 4-cyanophenoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperidine derivatives and may contribute to its specific pharmacological effects .
Properties
IUPAC Name |
ethyl 1-[2-(4-cyanophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c1-2-21-17(20)15-4-3-9-19(13-15)10-11-22-16-7-5-14(12-18)6-8-16;/h5-8,15H,2-4,9-11,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNPDLGQIBAWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCOC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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